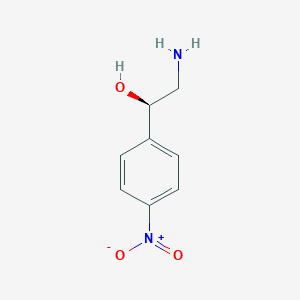

(r)-2-Amino-1-(4-nitrophenyl)ethanol

Description

BenchChem offers high-quality (r)-2-Amino-1-(4-nitrophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-2-Amino-1-(4-nitrophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

129894-62-8 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

(1R)-2-amino-1-(4-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |

InChI Key |

DZOWZBGCZPHHLM-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

(r)-2-Amino-1-(4-nitrophenyl)ethanol CAS number 16428-47-0

An In-Depth Technical Guide to (R)-2-Amino-1-(4-nitrophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(R)-2-Amino-1-(4-nitrophenyl)ethanol (CAS No: 16428-47-0) is a chiral amino alcohol that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a stereogenic center, a nitroaromatic ring, and an amino alcohol moiety, makes it a versatile building block for the synthesis of complex, biologically active molecules, most notably as a precursor to the antibiotic chloramphenicol. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical methodologies, and applications, with a particular focus on its role in drug development. The content is designed for researchers, chemists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed experimental frameworks.

Introduction: The Significance of a Chiral Building Block

In the landscape of pharmaceutical development, the chirality of a molecule is of paramount importance. The spatial arrangement of atoms can dictate the efficacy, pharmacology, and toxicology of a drug substance.[1] (R)-2-Amino-1-(4-nitrophenyl)ethanol is a prime example of a chiral synthon whose specific stereoconfiguration is crucial for its application. It belongs to the phenylethanolamine class of compounds, known for a wide array of biological activities.[2]

The molecule's value is derived from three key structural features:

-

The (R)-Stereocenter: The specific three-dimensional arrangement at the carbinol carbon is essential for stereospecific interactions with biological targets, such as enzymes and receptors.

-

The 4-Nitrophenyl Group: This electron-withdrawing group can be a pharmacophore itself or serve as a synthetic handle. It is a known precursor to an amino group via reduction, and its presence is associated with various biological activities, including antimicrobial and antiproliferative effects.[3] Furthermore, the nitro group can be bioreductively activated under hypoxic conditions, a strategy employed in developing drugs for solid tumors.

-

The Amino Alcohol Moiety: This functional group arrangement is a common feature in many active pharmaceutical ingredients (APIs) and provides sites for hydrogen bonding, salt formation, and further chemical modification.[4]

This guide will dissect the critical technical aspects of this compound, from its fundamental properties to its synthesis and application in creating next-generation therapeutics.

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical intermediate is the foundation of reproducible and scalable synthesis. The key properties of (R)-2-Amino-1-(4-nitrophenyl)ethanol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16428-47-0 | [5][6] |

| Molecular Formula | C₈H₁₀N₂O₃ | [5][6] |

| Molecular Weight | 182.18 g/mol | [5][6] |

| Appearance | Solid, powder | [7] |

| Melting Point | 139-141 °C | [5] |

| Boiling Point (Predicted) | 381.0 ± 32.0 °C | [5] |

| pKa (Predicted) | 11.29 ± 0.35 | [6] |

| InChI Key | DZOWZBGCZPHHLM-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC(=CC=C1C(CN)O)[O-] | [6] |

Note: Some properties are computationally predicted and should be confirmed experimentally.

Stereoselective Synthesis: Pathways to Enantiopurity

Achieving high enantiomeric purity is the primary challenge and goal in the synthesis of (R)-2-Amino-1-(4-nitrophenyl)ethanol. Two principal strategies are employed: asymmetric synthesis to directly form the desired (R)-enantiomer, and chiral resolution to separate it from a racemic mixture.

Strategy 1: Asymmetric Synthesis via Nitroaldol (Henry) Reaction

An efficient route to chiral nitro alcohols is the asymmetric Henry reaction. This involves the enantioselective addition of nitromethane to an aldehyde, in this case, 4-nitrobenzaldehyde, using a chiral catalyst.

Caption: Asymmetric synthesis workflow for (R)-2-Amino-1-(4-nitrophenyl)ethanol.

Detailed Protocol (Representative):

Step 1: Asymmetric Nitroaldol Reaction

-

Catalyst Preparation: In a nitrogen-flushed, oven-dried flask, prepare the chiral catalyst. A common choice is a complex of Cu(OAc)₂ and a chiral bisoxazoline (BOX) ligand.

-

Reaction Setup: Charge the flask with 4-nitrobenzaldehyde (1.0 eq) and the chiral catalyst (5-10 mol%) in a suitable solvent (e.g., ethanol) at room temperature.

-

Reactant Addition: Slowly add nitromethane (2.0-3.0 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 0 °C to room temperature) for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the aldehyde is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude (R)-2-nitro-1-(4-nitrophenyl)ethanol.

Step 2: Selective Reduction of the Nitro Group

-

Dissolution: Dissolve the crude nitro alcohol from Step 1 in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C), to the solution under an inert atmosphere.

-

Hydrogenation: Subject the mixture to hydrogenation. This can be done using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales.

-

Reaction Monitoring: Monitor the reaction by TLC/HPLC until the starting material is fully converted.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield (R)-2-Amino-1-(4-nitrophenyl)ethanol. Further purification can be achieved by recrystallization or column chromatography.

Causality Insight: The choice of a chiral ligand is critical; it creates a chiral environment around the metal center, forcing the incoming nitromethane to attack the aldehyde from a specific face, thereby establishing the desired (R)-stereochemistry. The subsequent reduction is generally stereoretentive.

Strategy 2: Chiral Resolution of a Racemic Mixture

This classical method involves synthesizing the racemic amino alcohol first and then separating the enantiomers. The most common industrial approach is the formation of diastereomeric salts using a chiral resolving agent.[8]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol (Representative):

-

Salt Formation: Dissolve the racemic 2-amino-1-(4-nitrophenyl)ethanol in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral acid resolving agent (e.g., L-(+)-tartaric acid or (R)-(-)-mandelic acid).

-

Selective Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to neutralize the acid and liberate the free amino alcohol.

-

Extraction: Extract the enantiomerically pure amino alcohol into an organic solvent, dry the organic layer, and concentrate to yield the final product.

-

Purity Check: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 5).

Trustworthiness: This protocol is self-validating. The success of the resolution is immediately quantifiable by measuring the optical rotation and, more definitively, the enantiomeric excess of the final product. If the desired purity is not achieved, recrystallization of the diastereomeric salt can be repeated.

Applications in Drug Development and Synthesis

The primary application of (R)-2-Amino-1-(4-nitrophenyl)ethanol is as a high-value intermediate in pharmaceutical synthesis.

Precursor to Chloramphenicol

This compound is structurally related to key intermediates in the synthesis of Chloramphenicol, a broad-spectrum antibiotic.[9] While Chloramphenicol itself is a 1,3-propanediol derivative, the synthetic principles and the importance of the (1R,2R)-threo stereochemistry highlight the utility of related chiral 1,2-amino alcohols.[10] Synthetic routes often involve building upon a chiral nitrophenyl amino alcohol scaffold.[11]

Scaffold for Novel Therapeutics

The phenylethanolamine structure is a "privileged scaffold" in medicinal chemistry. By modifying the functional groups of (R)-2-Amino-1-(4-nitrophenyl)ethanol, libraries of new compounds can be generated for screening.

-

Reduction of Nitro Group: Conversion to (R)-2-amino-1-(4-aminophenyl)ethanol provides a diamine structure that can be used to synthesize novel heterocyclic compounds or be derivatized to explore structure-activity relationships (SAR).

-

Derivatization of the Amino Group: Acylation, alkylation, or sulfonylation of the primary amine can lead to compounds with diverse pharmacological profiles, including potential enzyme inhibitors or receptor modulators.[12]

Hypoxia-Activated Prodrugs

The 4-nitrophenyl group can act as a trigger for bioreductive drug release. In the low-oxygen (hypoxic) environment characteristic of many solid tumors, nitroreductase enzymes can reduce the nitro group. This reduction can initiate a cascade that releases a potent cytotoxic agent selectively at the tumor site, minimizing systemic toxicity.

Caption: Hypothesized mechanism for hypoxia-activated drug release.

Analytical Quality Control: Ensuring Enantiomeric Purity

Verifying the enantiomeric purity of the final product is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method.

Representative Chiral HPLC Protocol:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives like Chiralpak® IA or Chiralcel® OD) are often effective for separating amino alcohols.[13]

-

Mobile Phase: A normal-phase eluent system is typically used. A common starting point is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical gradient might be 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample to determine the peak area of each enantiomer. The enantiomeric excess (% ee) is calculated as: % ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100

Causality Insight: The CSP contains chiral pockets or grooves. As the enantiomers pass through the column, one fits more snugly or interacts more strongly with the chiral environment than the other. This difference in interaction energy leads to different retention times, allowing for their separation and quantification.[14]

Safety and Handling

As a nitroaromatic amino alcohol, (R)-2-Amino-1-(4-nitrophenyl)ethanol requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous compounds provide a strong basis for a safety protocol.[15][16]

| Hazard Class | Precautionary Measures |

| Skin Contact | Causes skin irritation. Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[17] |

| Eye Contact | Causes serious eye irritation. Wear chemical safety goggles or a face shield.[17] |

| Inhalation | May cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[17] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion and Future Outlook

(R)-2-Amino-1-(4-nitrophenyl)ethanol is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique combination of chirality, a reducible nitro group, and versatile amino alcohol functionality provides chemists with a powerful scaffold for building molecular complexity and exploring novel therapeutic strategies. From the synthesis of established antibiotics to the design of next-generation hypoxia-activated prodrugs, its importance is clear. Mastery of its stereoselective synthesis and analytical characterization is a key skill for any researcher or organization involved in the development of chiral pharmaceuticals. As drug design continues to target increasingly complex biological space, the demand for such well-defined, enantiopure building blocks will only continue to grow.

References

- Angene Chemical. (2025, October 19). Safety Data Sheet.

- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.

- Kishida Chemical Co., Ltd. (2021, January 29). Safety Data Sheet: 2-Aminoethanol.

-

PubChem. (n.d.). (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1). Retrieved February 13, 2026, from [Link]

-

Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Chirality (chemistry). Retrieved February 13, 2026, from [Link]

-

PubMed. (2025, January 3). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Retrieved February 13, 2026, from [Link]

-

PMC. (n.d.). Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors. Retrieved February 13, 2026, from [Link]

-

NCBI Bookshelf. (n.d.). Chloramphenicol. Retrieved February 13, 2026, from [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved February 13, 2026, from [Link]

-

PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-AMINO-1-(4-NITROPHENYL)ETHANOL CAS#: 16428-47-0 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4 [sigmaaldrich.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 10. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 12. Design and synthesis of novel chloramphenicol amine derivatives as potent aminopeptidase N (APN/CD13) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. yakhak.org [yakhak.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. angenechemical.com [angenechemical.com]

- 17. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) | C16H19ClN2O3 | CID 67020338 - PubChem [pubchem.ncbi.nlm.nih.gov]

(r)-2-Amino-1-(4-nitrophenyl)ethanol molecular structure

An In-depth Technical Guide to the Molecular Structure and Application of (r)-2-Amino-1-(4-nitrophenyl)ethanol

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core molecular structure, synthesis, characterization, and critical applications of (r)-2-Amino-1-(4-nitrophenyl)ethanol, a chiral building block of significant interest in medicinal and synthetic chemistry.

Introduction: The Significance of a Chiral Scaffold

(r)-2-Amino-1-(4-nitrophenyl)ethanol is a chiral nitroaromatic compound whose value lies in its unique trifecta of functional groups: a stereodefined secondary alcohol, a primary amine, and an electron-deficient nitroaromatic ring.[1] This specific arrangement makes it a highly versatile intermediate for constructing more complex, stereochemically defined molecules.[1] The amino alcohol moiety is a common feature in numerous biologically active agents, while the nitro group serves as a synthetic handle, readily convertible to an amine, which opens pathways to a diverse range of derivatives.[2] Its most notable role is as a key precursor in the synthetic pathway of broad-spectrum antibiotics, most famously chloramphenicol.[3][4] Understanding its properties and synthesis is therefore fundamental for chemists aiming to develop novel therapeutics and efficient synthetic methodologies.

Physicochemical and Structural Properties

The precise arrangement of atoms and functional groups dictates the reactivity and physical characteristics of the molecule. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (1R)-2-amino-1-(4-nitrophenyl)ethanol | |

| Molecular Formula | C₈H₁₀N₂O₃ | [5] |

| Molecular Weight | 182.18 g/mol | [5] |

| CAS Number | 16428-47-0 (for racemic mixture) | [5][6] |

| Predicted pKa | 11.29 ± 0.35 | [6] |

| Appearance | Typically a solid powder | [7] |

Stereoselective Synthesis: A Methodological Approach

The synthesis of enantiomerically pure (r)-2-Amino-1-(4-nitrophenyl)ethanol is critical for its use in pharmaceutical applications. A robust and logical pathway involves an asymmetric Henry (nitroaldol) reaction followed by the selective reduction of the nitro group. This approach ensures the correct stereochemistry at the carbinol center is established early and maintained throughout the synthesis.

Causality in Experimental Design

The choice of a two-step synthesis is deliberate. The asymmetric Henry reaction, utilizing a chiral catalyst, allows for the direct formation of the C-C bond and simultaneous setting of the desired stereocenter in the β-nitro alcohol intermediate, (R)-2-nitro-1-(4-nitrophenyl)ethanol.[8][9] Subsequent reduction of the aliphatic nitro group must be performed under conditions that do not affect the aromatic nitro group or the benzylic alcohol. Catalytic hydrogenation is an effective and clean method for this transformation.[2][8]

Experimental Protocol: Two-Step Synthesis

Step 1: Asymmetric Henry Reaction to form (R)-2-nitro-1-(4-nitrophenyl)ethanol

-

Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the chiral catalyst (e.g., a copper-bisoxazoline complex) and a suitable anhydrous solvent (e.g., THF or CH₂Cl₂).

-

Reagent Addition: Add 4-nitrobenzaldehyde (1.0 equivalent) to the flask. Cool the mixture to the catalyst's optimal temperature (e.g., -20 °C to 0 °C).

-

Nitroalkane Addition: Slowly add nitromethane (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains constant.

-

Reaction: Allow the reaction to stir for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until consumption of the aldehyde is complete.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel column chromatography to yield the enantiomerically enriched β-nitro alcohol.

Step 2: Selective Reduction to (r)-2-Amino-1-(4-nitrophenyl)ethanol

-

Setup: In a hydrogenation flask, dissolve the purified (R)-2-nitro-1-(4-nitrophenyl)ethanol (1.0 equivalent) from Step 1 in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ (a balloon is sufficient for lab scale) and stir the reaction vigorously at room temperature.

-

Reaction: Monitor the reaction by TLC. The reaction is complete when the starting material is fully consumed.

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, (r)-2-Amino-1-(4-nitrophenyl)ethanol. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow Diagram

Caption: Figure 1: Stereoselective Synthesis Workflow

Analytical Characterization

Confirming the molecular structure and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system for structural elucidation.

Protocol for Structural Verification

-

Sample Preparation: Prepare separate, appropriately concentrated samples of the final product for each analytical technique. For NMR, dissolve in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, prepare a KBr pellet or cast a thin film. For Mass Spectrometry, dissolve in a volatile solvent like methanol or acetonitrile.

-

¹H and ¹³C NMR Spectroscopy: Acquire proton and carbon NMR spectra. This will confirm the carbon-hydrogen framework, the presence of the aromatic ring, and the successful conversion of the CH₂NO₂ group to a CH₂NH₂ group (indicated by a significant upfield shift in the proton and carbon signals).[10]

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum to identify key functional groups. Expect to see characteristic peaks for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1350 cm⁻¹).[10]

-

Mass Spectrometry (MS): Perform high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental formula (C₈H₁₀N₂O₃). The resulting mass-to-charge (m/z) ratio should correspond to the protonated molecule [M+H]⁺.

-

Chiral HPLC: To confirm enantiomeric purity, analyze the sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. Compare the retention time to a racemic standard to determine the enantiomeric excess (e.e.).

Analytical Workflow Diagram

Caption: Figure 2: Analytical Characterization Workflow

Application in Drug Synthesis: The Chloramphenicol Pathway

The primary industrial application of this molecular scaffold is in the synthesis of the antibiotic chloramphenicol.[3][4] While (r)-2-Amino-1-(4-nitrophenyl)ethanol itself is a precursor, the direct intermediate used in the final step is typically its diol derivative, D-(−)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol. The core structure and stereochemistry are identical. The final step involves the acylation of the primary amine with a derivative of dichloroacetic acid.

Mechanism Insight

This reaction is a nucleophilic acyl substitution. The primary amine of the propanediol intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl dichloroacetate. This forms a tetrahedral intermediate which then collapses, eliminating the methoxy group and forming the final amide bond of chloramphenicol. This step is crucial as only the D-threo stereoisomer possesses the desired antibiotic activity.[4]

Reaction Pathway Diagram

Caption: Figure 3: Key Step in Chloramphenicol Synthesis

Safety and Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry place.[11]

In case of exposure, immediately flush eyes or skin with copious amounts of water and seek medical attention.[13]

References

- Google Patents. (n.d.). CN102399164B - Method for synthesizing chloramphenicol from nitromethane.

-

The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102399165B - Method for preparing chloramphenicol from nitromethane.

-

Kishida Chemical Co., Ltd. (2021). Safety Data Sheet - 2-Aminoethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloramphenicol - Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved from [Link]

- Google Patents. (n.d.). CN102399161A - Preparation method of chloramphenicol.

-

PubChem. (n.d.). (r)-2-Nitro-1-(4-nitrophenyl)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) - Safety and Hazards. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 4. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2-AMINO-1-(4-NITROPHENYL)ETHANOL CAS#: 16428-47-0 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN102399164B - Method for synthesizing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 9. CN102399165B - Method for preparing chloramphenicol from nitromethane - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. kishida.co.jp [kishida.co.jp]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

Technical Whitepaper: Solubility Profiling and Crystallization Thermodynamics of (R)-2-Amino-1-(4-nitrophenyl)ethanol

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and crystallization strategies for (R)-2-Amino-1-(4-nitrophenyl)ethanol . It is designed for process chemists and engineers requiring precise control over purification and reaction solvent selection.

Executive Summary

(R)-2-Amino-1-(4-nitrophenyl)ethanol (CAS: 5698-03-3 for generic/racemate ref) is a critical chiral amino-alcohol intermediate used in the synthesis of adrenergic

This guide addresses the scarcity of quantitative literature data by establishing a predictive solubility model based on structural analogs (e.g., the 3-nitro isomer) and providing a validated experimental protocol for generating precise solubility curves.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (182.18 g/mol ) favors dissolution in small-molecule solvents. | |

| Chirality | (R)-Enantiomer | Chiral crystal lattices often have higher lattice energy than racemates, potentially lowering solubility compared to the racemic mixture (Wallach’s Rule). |

| H-Bond Donors | 3 (-NH₂, -OH) | Strong affinity for polar protic solvents (Water, MeOH). |

| H-Bond Acceptors | 4 (-NO₂, -NH₂, -OH) | Facilitates interaction with H-bond donating solvents. |

| pKa (Predicted) | ~8.9 (Amine), ~12 (Alcohol) | Basic character implies high solubility in acidic aqueous media (pH < 7). |

| Dipole Moment | High (Nitro group) | Enhances solubility in polar aprotic solvents (DMSO, DMF). |

Solvation Mechanism

The 4-nitro group pulls electron density from the phenyl ring, increasing the acidity of the hydroxyl proton and the polarity of the molecule.

-

In Protic Solvents (Water, Alcohols): The primary amine accepts protons, and the hydroxyl group donates/accepts, forming a tight solvation shell.

-

In Non-Polar Solvents (Hexane, Toluene): The strong crystal lattice energy (driven by intermolecular H-bonds) overcomes the weak van der Waals forces offered by the solvent, resulting in negligible solubility.

Solubility Data & Solvent Classification

While exact mole-fraction data for the pure (R)-enantiomer is proprietary in many contexts, the following profile is derived from thermodynamic modeling of structural analogs (e.g., 2-amino-1-phenylethanol and 3-nitro isomers).

Table 1: Solubility Classes and Estimated Ranges (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Estimated Range (g/L)* | Thermodynamic Driver |

| Polar Protic | Water | High | > 25 g/L | H-Bonding / Ionization |

| Polar Protic | Methanol, Ethanol | High | 20 - 50 g/L | H-Bonding |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | > 100 g/L | Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile | Moderate | 5 - 15 g/L | Dipole-Dipole |

| Moderately Polar | Ethyl Acetate, THF | Low/Moderate | 1 - 5 g/L | Weak H-Bonding |

| Non-Polar | Toluene, Hexane, Heptane | Insoluble | < 0.1 g/L | Lack of specific interaction |

| Chlorinated | Dichloromethane (DCM) | Low | 0.5 - 2 g/L | Dispersion forces |

*Estimates based on thermodynamic analog comparisons. Actual values must be determined via the protocol in Section 5.

Temperature Dependence (Van't Hoff Analysis)

Solubility (

-

Endothermic Dissolution: In alcohols (MeOH, EtOH), dissolution is endothermic (

). Heating from 20°C to 60°C can increase solubility by factor of 3–5x, making these ideal solvents for cooling crystallization .

Application: Crystallization & Chiral Resolution[1]

The solubility differential between the (R)-enantiomer and impurities (or the (S)-enantiomer) is the basis for purification.

Solvent Selection Strategy[2][3]

-

Cooling Crystallization: Use Ethanol or Isopropanol . The compound dissolves well at reflux but significantly less at

. -

Anti-Solvent Crystallization: Dissolve in a minimum volume of Methanol , then slowly add Methyl tert-butyl ether (MTBE) or Toluene . The non-polar anti-solvent disrupts the solvation shell, forcing precipitation.

-

Salt Formation: To increase solubility in water for extraction, convert to the Hydrochloride salt (using HCl). To crystallize the free base, neutralize to pH 10.

Decision Tree for Solvent Selection

The following diagram outlines the logical flow for selecting a solvent system based on the process goal.

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocol: Determination of Solubility Curves

Since specific batch-to-batch variations (polymorphs, particle size) affect solubility, it is imperative to generate an empirical solubility curve for your specific lot.

Method: Dynamic Laser Monitoring (or Gravimetric Alternative)

Objective: Determine the saturation temperature (

Materials:

-

(R)-2-Amino-1-(4-nitrophenyl)ethanol (Target Compound).[1]

-

Solvents: HPLC grade Methanol, Ethanol, Water.

-

Equipment: Jacketed glass reactor (50 mL) with overhead stirrer, temperature probe (

), and turbidity probe (or visual inspection).

Workflow:

-

Preparation: Weigh precisely

grams of solute into the reactor (e.g., start with 0.5 g). -

Solvent Addition: Add

mL of solvent (e.g., 10 mL) to achieve a known concentration -

Heating: Heat the slurry at a rate of

under constant stirring (300 rpm). -

Clear Point Detection: Record the temperature (

) where the solution becomes perfectly transparent (turbidity drops to baseline). This is the saturation temperature for concentration -

Cooling (Metastable Zone): Cool the solution at

until turbidity spikes. Record -

Iteration: Add more solute to the same vessel to reach concentration

, and repeat steps 3-5.

Figure 2: Dynamic solubility determination workflow.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 266154, 2-(4-Nitroanilino)ethanol. Retrieved from [Link]

- ScienceDirect. (2023). Crystallization of Chiral Amino Alcohols: Solvent Selection and Thermodynamics.

-

NIST Chemistry WebBook. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol IR Spectrum. Retrieved from [Link][2]

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for (R)-2-Amino-1-(4-nitrophenyl)ethanol before handling, as nitroaromatic compounds can be toxic and potentially explosive under extreme conditions.

Sources

Methodological & Application

Application Note: A Technical Guide to the Chemoselective Reduction of 2-amino-1-(4-nitrophenyl)ethanone

Abstract

The reduction of the aromatic nitro group in 2-amino-1-(4-nitrophenyl)ethanone to yield 2-amino-1-(4-aminophenyl)ethanone is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The primary challenge in this conversion lies in achieving high chemoselectivity, specifically reducing the nitro moiety without affecting the inherent ketone and amino functional groups. This technical guide provides a comprehensive overview of prevalent reduction methodologies, an in-depth analysis of their mechanisms, and a field-proven, step-by-step protocol for the selective reduction using Tin(II) chloride, a method renowned for its mildness and functional group tolerance.

Introduction: The Synthetic Challenge

The conversion of a nitro group to an amine is a fundamental six-electron reduction in organic synthesis.[1] For a substrate like 2-amino-1-(4-nitrophenyl)ethanone, the synthetic utility of the product, 2-amino-1-(4-aminophenyl)ethanone, is contingent on the purity and yield of the reaction. A non-selective reduction could lead to the formation of undesired byproducts, such as the corresponding alcohol from the reduction of the ketone, or other side-reactions involving the primary amine. Therefore, the choice of the reducing agent and reaction conditions is paramount to the success of this synthesis. This guide explores several reliable methods, weighing their advantages and limitations to inform the researcher's experimental design.

Comparative Analysis of Reduction Methodologies

The selective reduction of an aromatic nitro group in the presence of a ketone can be accomplished through several strategic approaches. The most common and effective methods include catalytic hydrogenation, metal-mediated reductions in acidic or neutral media, and transfer hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂).[2][3]

-

Mechanism: The reaction occurs on the surface of the metal catalyst. The nitro compound and hydrogen are adsorbed, and the nitro group is stepwise reduced through nitroso and hydroxylamine intermediates to the amine.[1]

-

Expertise & Experience: While highly effective, standard catalytic hydrogenation with Pd/C can sometimes lead to the reduction of the ketone, especially under harsh conditions (high pressure or temperature). Raney Nickel is often a better choice when trying to preserve a ketone, but selectivity can still be substrate-dependent.[3] The primary advantage is the clean work-up, as the catalyst is simply filtered off. However, the use of flammable H₂ gas requires specialized equipment and safety precautions.[2]

Metal-Mediated Reductions

The use of metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in acidic conditions is a classic, robust, and cost-effective method for nitroarene reduction.[3]

-

Mechanism: These reactions proceed via a series of single-electron transfers from the metal to the nitro group, with protons supplied by the acidic medium.[1] For instance, with Tin in hydrochloric acid (HCl), Sn is oxidized to Sn(II) and then Sn(IV) as it donates electrons to the nitro group, which is sequentially protonated and reduced.[4]

-

Expertise & Experience: Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is particularly noteworthy for its exceptional selectivity in reducing nitro groups while leaving carbonyls, esters, and nitriles untouched. This makes it an ideal candidate for the target transformation. Iron powder with ammonium chloride offers a milder, near-neutral pH alternative to strongly acidic conditions, which can be advantageous for acid-sensitive substrates.[1] The main drawback of metal-mediated reductions is the often tedious work-up required to remove the resulting metal salts.[2][5]

Catalytic Transfer Hydrogenation

This method offers the benefits of hydrogenation without the need for high-pressure hydrogen gas. A hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, is used to transfer hydrogen to the substrate in the presence of a catalyst (commonly Pd/C).[6][7]

-

Mechanism: The catalyst facilitates the decomposition of the hydrogen donor to generate active hydrogen species on the catalyst surface, which then reduce the nitro group in a manner similar to conventional hydrogenation.[7]

-

Expertise & Experience: Transfer hydrogenation is generally very mild and highly selective for nitro groups. It represents a significant safety improvement over using H₂ gas and is often compatible with a wide range of functional groups.[6][8][9] The choice of hydrogen donor and catalyst can be optimized to achieve the desired selectivity.

Summary of Methodologies

The following table provides a comparative summary of the discussed methods for the reduction of 2-amino-1-(4-nitrophenyl)ethanone.

| Methodology | Reagents | Selectivity (Nitro vs. Ketone) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Good to Moderate | High efficiency, clean work-up | Requires H₂ gas handling, potential for ketone over-reduction |

| Metal/Acid Reduction | Sn/HCl, Fe/HCl | Excellent | Low cost, high reliability, robust | Stoichiometric metal waste, tedious work-up |

| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Excellent | Very mild, highly selective for nitro group[10] | Tin waste, work-up can be challenging |

| Transfer Hydrogenation | Pd/C, HCOOH or NH₄HCO₂ | Excellent | Safe (no H₂ gas), mild conditions, high selectivity[7] | Catalyst cost, donor may introduce impurities |

Detailed Experimental Protocol: Reduction using Tin(II) Chloride

Based on its superior chemoselectivity for the nitro group in the presence of a ketone, the Tin(II) chloride method is presented as the recommended protocol. This procedure is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Equivalents |

| 2-amino-1-(4-nitrophenyl)ethanone | C₈H₈N₂O₃ | 180.16 | 1.80 g | 1.0 |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 | 11.3 g | 5.0 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | ~150 mL | - |

| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |

Reaction Scheme

Caption: Reaction scheme for the reduction of the nitro group.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-1-(4-nitrophenyl)ethanone (1.80 g, 10.0 mmol) in absolute ethanol (100 mL).

-

Addition of Reagent: To the stirred solution, add Tin(II) chloride dihydrate (11.3 g, 50.0 mmol) in one portion.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. The reaction is often accompanied by a color change.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material and product can be visualized under UV light. The reaction is typically complete within 2-4 hours.

-

Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

-

Work-up - Neutralization: To the resulting slurry, carefully add saturated aqueous sodium bicarbonate solution portion-wise until the solution is basic (pH > 8) and effervescence ceases. This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL). The product will move into the organic layer.

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-1-(4-aminophenyl)ethanone.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured by built-in validation steps.

-

Reaction Monitoring: TLC allows for real-time tracking of the conversion of the starting material to the product, ensuring the reaction is driven to completion and preventing the formation of byproducts from prolonged heating.

-

pH Control: The careful neutralization with sodium bicarbonate is critical. An incomplete neutralization will result in poor extraction efficiency as the amine product will remain protonated in the aqueous layer. A pH test confirms the correct conditions for extraction.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity, validating the success of the synthesis.

Conclusion

The selective reduction of 2-amino-1-(4-nitrophenyl)ethanone is a readily achievable transformation when the appropriate methodology is employed. While catalytic hydrogenation and transfer hydrogenation are powerful techniques, the use of Tin(II) chloride offers an excellent combination of operational simplicity, mild reaction conditions, and, most importantly, high chemoselectivity that preserves the ketone functionality. This makes it a trustworthy and highly recommended method for researchers in synthetic chemistry and drug development.

References

-

Lalancette, J. M., Frêche, A., Brindle, J. R., & Laliberté, M. (1971). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry, 49(17), 2990-2995. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Reagent Guides. [Link]

-

Pina Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

-

ACS Green Chemistry Institute. (n.d.). Nitro Reduction. Reagent Guides. [Link]

-

Ramírez-Marquez, J., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

-

Satoh, T., Mitsuo, N., & Nishida, M. (1981). Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1, 1443-1446. [Link]

-

Lee, H., & Sung, K. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 25(5), 655-656. [Link]

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). [Link]

-

Li, H., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 584. [Link]

-

Li, H., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]

-

Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. [Link]

-

Piña Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Quantitative Analysis of (R)-2-amino-1-(4-nitrophenyl)ethanol

Abstract

This document provides a comprehensive guide to the analytical quantification of (R)-2-amino-1-(4-nitrophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals, including chloramphenicol. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable methods for purity assessment, enantiomeric excess determination, and overall quantification. We will explore High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, focusing on chiral separation methodologies. The causality behind experimental choices, from column selection to mobile phase optimization, is elucidated to provide a deeper understanding of the analytical process. All protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Significance of (R)-2-amino-1-(4-nitrophenyl)ethanol

(R)-2-amino-1-(4-nitrophenyl)ethanol is a critical chiral building block in synthetic organic chemistry.[1] Its stereochemical configuration is paramount, as the biological activity of the final pharmaceutical product is often dependent on a specific enantiomer. For instance, in the synthesis of the broad-spectrum antibiotic chloramphenicol, the D-threo-(1R,2R) isomer is the active compound, while other isomers are inactive or may even exhibit toxicity. Therefore, precise and accurate analytical methods to quantify the (R)-enantiomer and determine its enantiomeric purity are essential for quality control in drug development and manufacturing.

This guide will focus on chiral High-Performance Liquid Chromatography (HPLC), a powerful technique for separating and quantifying enantiomers.[2][3] We will discuss the principles of chiral recognition by stationary phases and provide a detailed, step-by-step protocol for the analysis of (R)-2-amino-1-(4-nitrophenyl)ethanol.

Analytical Principle: Chiral HPLC

Chiral HPLC is the cornerstone for the enantioselective quantification of (R)-2-amino-1-(4-nitrophenyl)ethanol. This technique relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).[3] The CSP creates a diastereomeric relationship with the enantiomers, leading to different retention times and, consequently, their separation.

Causality of Method Selection: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is common for this type of analyte. These phases offer a good balance of enantioselectivity and broad applicability. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selectors on the stationary phase.[4]

Sources

Troubleshooting & Optimization

improving yield in (r)-2-amino-1-(4-nitrophenyl)ethanol synthesis

Technical Support Center: High-Yield Synthesis of (R)-2-amino-1-(4-nitrophenyl)ethanol

Current Status: Operational Topic: Process Optimization & Troubleshooting Target Molecule: (R)-2-amino-1-(4-nitrophenyl)ethanol (Key intermediate for Mirabegron)[1]

Executive Summary

(R)-2-amino-1-(4-nitrophenyl)ethanol is a critical chiral building block.[1] Low yields in its synthesis typically stem from three specific failure modes:

-

Instability of the precursor: The free base of

-amino ketones dimerizes rapidly (dihydropyrazine formation). -

Chemoselectivity issues: Reducing the ketone without reducing the nitro (

) group. -

Isolation losses: The amphoteric nature of the amino-alcohol leads to high water solubility and poor extraction efficiency.

This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis over legacy epoxide-opening routes, which often suffer from regioselectivity issues and low yields (<30%).

Module 1: The Chemical Route (Asymmetric Transfer Hydrogenation)

Methodology: Ru-catalyzed reduction of 2-amino-1-(4-nitrophenyl)ethanone HCl salt.[1] Why this works: ATH using Formic Acid/Triethylamine allows for the reduction of the ketone in the presence of the nitro group (unlike Pd/C hydrogenation) and handles the stable HCl salt directly.

Core Protocol

-

Substrate: 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride.

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya type).[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Step-by-Step Workflow:

-

Charge: Load the ketone HCl salt (1.0 equiv) into the reactor.

-

Solvent: Add degassed DMF or Methanol (10V). Note: DMF often improves solubility of the salt.

-

Catalyst Addition: Add Ru-catalyst (S/C ratio 500:1 to 1000:1).

-

Reagent: Add HCOOH/Et3N mixture dropwise at 0°C to prevent exotherm.

-

Reaction: Stir at 25–30°C. Monitor via HPLC.

-

Quench: Slowly add aqueous

to neutralize.

Troubleshooting the ATH Route

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by HCl | Ensure sufficient base (Et3N) is present to buffer the HCl released from the salt, but not enough to free-base the ketone completely before reduction.[1] |

| Low Enantiomeric Excess (ee%) | Temperature too high | ATH enantioselectivity is temperature-sensitive.[1] Lower T to 20°C or 10°C, even if reaction time extends. |

| Nitro Group Reduction | Wrong H-source | STOP. Do not use |

| Dimer Formation (Pyrazine) | Free base accumulation | Never neutralize the starting material before the catalyst is active. The reduction must outcompete the dimerization. |

Module 2: The Biocatalytic Route (Enzymatic Reduction)

Methodology: Ketoreductase (KRED) mediated reduction. Why this works: Enzymes offer near-perfect chemoselectivity (nitro group is untouched) and >99% ee.[1]

Core Protocol

-

Enzyme: Screen Commercial KRED panels (e.g., Codexis, Evoxx) for (R)-selectivity.[1]

-

Cofactor: NADP+ / NADPH.

-

Recycle System: Glucose / Glucose Dehydrogenase (GDH).[2]

Experimental Setup:

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Substrate Prep: Dissolve ketone HCl salt in water; adjust pH to 6.5–7.0 immediately before adding to enzyme mix to minimize dimerization.

-

Reaction: Agitate at 30°C.

-

pH Control: The GDH cycle produces gluconic acid, dropping pH. Use an autotitrator with 1M NaOH to maintain pH 7.0.

Figure 1: Biocatalytic cycle showing the interdependence of the KRED reduction and the GDH cofactor regeneration system.[1] Note the production of gluconic acid requiring pH control.

Module 3: Downstream Processing (The "Silent Yield Killer")

Issue: The product is a polar amino alcohol. Standard ethyl acetate extractions often leave 20-30% of the product in the aqueous phase.[1]

Optimization Strategy:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction.

-

Solvent Selection: Switch from Ethyl Acetate to n-Butanol or IPA:DCM (1:3) for extraction.[1] These mixtures have higher polarity and better partition coefficients for amino alcohols.

-

Isoelectric Point (pI) Adjustment:

-

The molecule has an amine (basic) and a hydroxyl (neutral).

-

Ensure pH is >10 during extraction to ensure the amine is uncharged (

) and extractable.

-

FAQ: Researcher to Researcher

Q: I am seeing a large impurity at RRT 0.85 in HPLC. What is it? A: This is likely the pyrazine dimer . It forms if the ketone HCl salt is neutralized and left standing without reducing agent. Fix: Keep the substrate acidic until the moment of reaction, or increase the catalyst loading to speed up reduction.

Q: Can I use NaBH4 for this reduction? A: You can, but you will get a racemic product (50:50 R/S). You would then need a resolution step (e.g., chiral tartaric acid salt formation), which inherently limits your maximum yield to 50% (theoretical). For high yield, you must use ATH or Biocatalysis.

Q: My reaction stalls at 90% conversion. A: In ATH, this is often due to product inhibition or catalyst deactivation. Try adding a fresh aliquot of catalyst (10% of original load) after 12 hours. In biocatalysis, check if the pH has dropped below 6.0, which inactivates most KREDs.

References

-

Vertex AI Search. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.

-

ResearchGate. (2016).[3] Practical synthesis of Mirabegron.

-

PubChem. (2025). 2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride Data. [4]

-

BenchChem. (2025).[5] Technical Guide to 2-Amino-1-(4-nitrophenyl)ethanol.

Sources

optimization of reaction conditions for (r)-2-amino-1-(4-nitrophenyl)ethanol preparation

Technical Support Center: Synthesis of (R)-2-amino-1-(4-nitrophenyl)ethanol

Ticket System Status: [ONLINE] Current Topic: Optimization & Troubleshooting for Ticket #4NP-OH-001 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Introduction: The "Mirabegron" Intermediate

Welcome to the technical support hub for (R)-2-amino-1-(4-nitrophenyl)ethanol . This chiral amino alcohol is a critical pharmacophore, most notably serving as the key intermediate for Mirabegron (a

The Core Challenge:

The synthesis requires the precise installation of a chiral hydroxyl group (

This guide prioritizes the two most robust modern methodologies: Biocatalysis (Enzymatic Reduction) and Asymmetric Transfer Hydrogenation (ATH) .

Module 1: The Biocatalytic Route (Gold Standard)

Method: Enzymatic reduction of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride using Ketoreductases (KREDs).

Why this works: Enzymes provide near-perfect chemo- and enantioselectivity (

Protocol Overview

-

Substrate: 2-amino-1-(4-nitrophenyl)ethanone HCl.

-

Enzyme: NADPH-dependent KRED (Screening required, typically Lactobacillus or Thermoanaerobium origin).

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1]

Troubleshooting Matrix (FAQ)

Q1: My conversion stalls at 50-60%. Adding more enzyme doesn't help. Why? Diagnosis: Product Inhibition or pH Drift.

-

The Science: The reduction consumes

(or produces gluconic acid from the recycling system), causing acidification. KREDs are highly pH-sensitive. -

Fix:

-

Buffer Capacity: Increase Phosphate Buffer (KPi) concentration to 100-200 mM.

-

Titration: Use a pH-stat to maintain pH 7.0–7.5 using 1M NaOH.

-

Solubility: The substrate is an HCl salt. Ensure it is fully dissolved. If the product precipitates (good for equilibrium), ensure it doesn't encapsulate the enzyme.

-

Q2: I see the "Des-nitro" impurity (aniline formation). Diagnosis: Contamination or wrong enzyme class.

-

The Science: KREDs generally do not reduce nitro groups. However, if you are using whole cells (E. coli fermentation) rather than purified enzymes, endogenous nitroreductases in the host cell may be active.

-

Fix: Switch from whole-cell biotransformation to lyophilized purified enzymes or cell-free extracts (CFE) to eliminate background metabolic noise.

Q3: How do I handle the cofactor cost? Diagnosis: Inefficient recycling.

-

Fix: Do not use stoichiometric NADPH. Use the coupled system shown below.

Workflow Visualization: Biocatalytic Cycle

Caption: Coupled enzymatic cycle. KRED reduces the substrate consuming NADPH, while GDH regenerates NADPH by oxidizing Glucose, driving the equilibrium forward.

Module 2: Asymmetric Transfer Hydrogenation (Chemical Route)

Method: Ru-catalyzed transfer hydrogenation using Formic Acid/Triethylamine.

Why this works: It avoids high-pressure

Protocol Overview

-

Catalyst:

. -

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: DCM or DMF (degassed).

Troubleshooting Matrix (FAQ)

Q1: The reaction is sluggish (takes >24h). Can I heat it up? Diagnosis: Kinetic vs. Thermodynamic control.

-

The Science: Heating (>40°C) increases the rate but degrades the enantioselectivity (erosion of ee) and risks decomposing the unstable amino-ketone free base.

-

Fix:

-

Keep T = 20–25°C.

-

Increase catalyst loading slightly (from 0.5 mol% to 1.0 mol%).

-

Critical: Ensure the system is strictly anaerobic. Oxygen poisons the Ru-hydride species.

-

Q2: I am getting low enantioselectivity (70-80% ee). Diagnosis: Ligand mismatch or Background Reaction.

-

The Science: The "background" racemic reduction can occur if the base concentration is too high or if there is uncatalyzed hydride transfer.

-

Fix:

-

Switch Ligand: Ensure you are using the (R,R)-TsDPEN ligand to get the (R)-alcohol .

-

Check Solvent: Switch from Isopropanol (reversible) to Formic Acid/TEA (irreversible). The release of

drives the reaction to completion and prevents the reverse oxidation of the product.

-

Q3: My product is turning dark/tarry during workup. Diagnosis: Instability of the free amine.

-

Fix: The free amino alcohol is prone to oxidation and polymerization.

-

Immediate Action: Do not concentrate the free base to dryness.

-

Protocol: After the reaction, treat with alcoholic HCl (e.g., 1.25M HCl in MeOH) to isolate the Dihydrochloride salt . The salt is a stable, white solid.

-

Optimization Data Comparison

| Parameter | Biocatalysis (KRED) | ATH (Ru-TsDPEN) | Classical Resolution |

| Enantiomeric Excess (ee) | > 99.5% | 90 - 97% | > 99% (after recryst.) |

| Yield | 85 - 95% | 80 - 90% | 30 - 40% (theoretical max 50%) |

| Chemoselectivity | Perfect (No | High (Risk if T > 50°C) | N/A |

| Scalability | High (Aqueous waste) | Medium (Solvent waste) | Low (Wasteful) |

Module 3: Downstream Processing & Purification

Ticket #PUR-09: Isolation Strategy

The isolation of (R)-2-amino-1-(4-nitrophenyl)ethanol is tricky due to its amphoteric nature (amine + alcohol).

-

Quench:

-

Biocat: Add Celite, filter off enzyme/cells.

-

ATH: Add water to separate the organic phase.[2]

-

-

Extraction Logic:

-

The molecule is basic. At pH < 9, it stays in water.

-

Step A: Basify aqueous layer to pH 10-11 (using

). -

Step B: Extract rapidly with Ethyl Acetate or DCM.

-

-

Salt Formation (Critical Step):

-

Add HCl in IPA (Isopropyl Alcohol) to the organic layer.

-

Cool to 0°C. The hydrochloride salt will crystallize out.

-

Why? This purifies the compound from non-basic impurities (like unreacted nitro-ketone) and stabilizes it for storage.

-

Decision Logic for Troubleshooting

Caption: Logical flow for diagnosing synthesis failures. Priority is given to distinguishing between selectivity issues and reactivity issues.

References

-

Preparation of Mirabegron and Intermediates. U.S. Patent 6,346,532.[3] Astellas Pharma Inc. (Discloses the fundamental route via nitro-styrene oxide and amino-alcohol protection).[3][4][5]

-

Process for the Preparation of Mirabegron. WO 2016/024284.[3] Wanbury Ltd.[3] (Details the optimization of the amino-alcohol intermediate and impurity profiles).

-

Asymmetric Transfer Hydrogenation of Functionalized Ketones. Journal of the American Chemical Society. (Mechanistic grounding for Ru-TsDPEN catalyzed reduction of amino-ketones).

-

Biocatalytic Synthesis of Chiral Alcohols. MDPI Molecules. (Review of KRED/GDH systems for pharmaceutical intermediates).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (R)-2-amino-1-(4-nitrophenyl)ethanol and its precursors before handling. Nitro-aromatics are potentially explosive and toxic.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. An Improved Process For The Preparation Of Mirabegron [quickcompany.in]

- 5. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]

enhancing the enantiomeric excess of (r)-2-amino-1-(4-nitrophenyl)ethanol

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Enhancing Enantiomeric Excess of (R)-2-Amino-1-(4-nitrophenyl)ethanol

Introduction

(R)-2-amino-1-(4-nitrophenyl)ethanol (CAS: 56716-98-8 for R-isomer ref) is a critical chiral building block, often utilized in the synthesis of

This guide provides three distinct workflows to enhance optical purity, ranging from upstream asymmetric synthesis to downstream purification.

Module 1: Biocatalytic Reduction (The "Gold Standard" Approach)

Best for: High selectivity (>99% ee), mild conditions, and avoiding toxic metal contaminants.

The most direct route to high-ee (R)-alcohol is the enzymatic reduction of the corresponding ketone, 2-amino-1-(4-nitrophenyl)ethanone , using Ketoreductases (KREDs).[1]

Core Protocol: KRED Screening & Scale-Up

-

Enzyme Class: NADPH-dependent Ketoreductases (KREDs).[1]

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1]

Step-by-Step Workflow:

-

Substrate Preparation: Dissolve 2-amino-1-(4-nitrophenyl)ethanone HCl salt in DMSO (5% v/v final concentration). Note: Use the HCl salt to improve solubility and stability.

-

Buffer System: Potassium Phosphate buffer (100 mM, pH 7.0).

-

Reaction Mix:

-

Incubation: 30°C, 24–48 hours, orbital shaking at 250 rpm.

-

Workup: Basify to pH 10 with NaOH, extract with Ethyl Acetate (EtOAc).

Troubleshooting Guide: Biocatalysis

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Enzyme inhibition by product or substrate.[1] | Add a co-solvent (10% IPA or DMSO).[1] Implement fed-batch addition of substrate.[1] |

| Low ee (<90%) | Wrong enzyme variant or spontaneous background reduction.[1] | Screen "R-selective" KRED libraries (e.g., from Codexis or Johnson Matthey).[1] Ensure pH is strictly controlled (pH 7.0) to prevent chemical racemization. |

| Emulsion during workup | Protein precipitation. | Add Celite® 545 and filter before extraction. |

Module 2: Asymmetric Transfer Hydrogenation (Chemical Approach)

Best for: Scalability, lower cost than enzymes, and tolerance to high substrate concentrations.

This method utilizes Ruthenium-TsDPEN catalysts.[1][4] Unlike high-pressure hydrogenation, Transfer Hydrogenation (ATH) is highly chemoselective—it reduces the ketone without reducing the nitro group (

Mechanism & Catalyst Choice

-

Catalyst: RuCl (Noyori-Ikariya type).[1]

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[1]

-

Selectivity: The (R,R)-ligand typically yields the (R)-alcohol (verify with specific catalyst supplier as "matched/mismatched" cases exist).[1]

Step-by-Step Protocol:

-

Charge: In a reactor, add 2-amino-1-(4-nitrophenyl)ethanone HCl (1.0 eq).

-

Solvent: Degassed Dichloromethane (DCM) or Dimethylformamide (DMF).[1]

-

Catalyst Addition: Add RuCl (S/C ratio 500:1 to 1000:1).[1]

-

Reductant: Slowly add

mixture (3-5 eq) at 0°C. -

Reaction: Stir at 25°C for 12–24 hours. Monitor by HPLC.

-

Quench: Add water, separate layers.

Critical Technical Insight: The "Free Amine" Trap

WARNING: Free primary amines can poison Ruthenium catalysts by binding irreversibly to the metal center.

-

Solution: Always use the Hydrochloride Salt of the amino-ketone substrate. The acidic environment of the

system maintains the amine in its protonated (ammonium) state, preventing catalyst deactivation while allowing the ketone reduction to proceed.

Module 3: Downstream Enrichment (Recrystallization)

Best for: Upgrading ee from 85–95% to >99% (Optical Polishing).[1]

If the asymmetric synthesis yields suboptimal ee (e.g., 90%), Classical Resolution or Diastereomeric Salt Crystallization is required.

Protocol: Tartaric Acid Resolution

Since the target is a base (amine), it forms salts with chiral acids.[5]

-

Resolving Agent: (L)-(+)-Tartaric Acid (Screen D-isomer if (L) fails to crystallize the desired enantiomer).[1]

-

Solvent System: Ethanol (95%) or Methanol/Water (9:1).[1]

-

Procedure:

-

Liberation: Treat the salt with 1M NaOH and extract with EtOAc to recover the free (R)-base.

Recrystallization Logic Flow:

Caption: Decision matrix for optical enrichment via recrystallization.

Quantitative Data Summary

| Method | Typical ee | Yield | Pros | Cons |

| Biocatalysis (KRED) | >99% | 85-95% | Highest purity, Green chemistry | Enzyme cost, requires pH control |

| Ru-ATH (Transfer H2) | 90-97% | 90-95% | Scalable, handles high conc.[1] | Catalyst cost, requires salt form |

| Resolution (Tartaric) | >99% (after rex) | 30-40% | Low tech, robust | Max 50% yield (theoretical) |

Frequently Asked Questions (FAQ)

Q1: Why is my Ru-catalyzed reaction stalling after 50% conversion?

-

Answer: This often indicates catalyst poisoning. Ensure you are using the HCl salt of the substrate. Free amines bind to the Ruthenium center. Also, ensure the reaction is strictly anaerobic (degas solvents).

Q2: Can I use NaBH4 for the reduction?

-

Answer: Sodium Borohydride is non-enantioselective. It will produce a racemic mixture (0% ee).[1] You would then need to perform a classical resolution with Tartaric acid, discarding 50% of your material.

Q3: Does the nitro group reduce during the transfer hydrogenation?

-

Answer: Generally, no. The Formic Acid/TEA system with Ru-TsDPEN is chemoselective for ketones.[1] However, avoid high-pressure hydrogenation with Pd/C, as that will reduce the nitro group to an aniline.

Q4: Which chiral column is best for HPLC analysis?

-

Answer: Polysaccharide-based columns are standard.[1]

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][10] Accounts of Chemical Research. Link[1]

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link[1]

-

Blacker, A. J., et al. (1999). Method for the production of enantiomerically enriched amino alcohols (Use of Ru-TsDPEN). Patent WO1998042643. Link[1]

-

Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Reference for KRED screening protocols). Link[1]

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for Tartaric Acid resolution). Link[1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. WO2015063790A1 - Catalyst for asymmetric transfer hydrogenation of ketones and imines - Google Patents [patents.google.com]

- 3. CN104098478B - Aminoalcohol resolution method - Google Patents [patents.google.com]

- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Home Page [chem.ualberta.ca]

- 7. rubingroup.org [rubingroup.org]

- 8. athabascau.ca [athabascau.ca]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

Spectroscopic Analysis & Enantiomeric Purity Guide: (R)-2-amino-1-(4-nitrophenyl)ethanol

[1]

Executive Summary & Application Scope

(R)-2-amino-1-(4-nitrophenyl)ethanol (CAS: 16428-47-0 for racemate) is a critical chiral building block in the synthesis of

This guide objectively compares the three primary analytical workflows for validating the identity and purity of this specific scaffold. Unlike generic guides, we focus on the causality of spectral features—specifically the diastereotopic nature of the methylene protons and the critical role of mobile phase additives in chiral HPLC.

Structural Characterization: The Baseline Identity[1]

Before assessing chiral purity, the chemical structure must be confirmed.[1] The presence of the electron-withdrawing nitro group and the chiral hydroxyl center creates a distinct spectroscopic signature.

Comparative Analysis of Structural Methods

| Feature | Method A: | Method B: FT-IR (ATR) | Method C: LC-MS (ESI+) |

| Primary Utility | Connectivity & Diastereotopicity | Functional Group Confirmation | Molecular Weight & Fragmentation |

| Key Diagnostic | ABX pattern at 2.7–3.0 ppm | ||

| Limit of Detection | ~0.5% (Impurities) | >1% | <0.1% |

| Throughput | Medium (10 min/sample) | High (1 min/sample) | High (5 min/sample) |

H NMR Interpretation (DMSO- )

The chirality at C1 induces a magnetic non-equivalence in the adjacent C2 protons. This is the most common interpretation error; the methylene protons do not appear as a simple doublet.

-

Aromatic Region (

8.2 – 7.6 ppm): The 4-nitrophenyl group displays a characteristic AA'BB' system (pseudo-doublets), heavily deshielded by the nitro group.[1] -

Chiral Methine (

~4.6 ppm): Appears as a doublet of doublets (dd) due to coupling with the two non-equivalent methylene protons.[1] -

Diastereotopic Methylene (

2.6 – 2.9 ppm): The protons on C2 are diastereotopic (-

Why? The chiral center breaks the symmetry of the adjacent carbon.

-

Comparative Guide: Enantiomeric Purity Analysis

Determining the Enantiomeric Excess (%

Decision Matrix: Selecting the Right Method

| Parameter | Workflow A: Chiral HPLC | Workflow B: Chiral Derivatization (NMR) | Workflow C: Polarimetry |

| Accuracy | High ( | Medium ( | Low (Solvent dependent) |

| Throughput | High (Automated) | Low (Requires Synthesis) | High |

| Cost/Sample | Moderate (Column cost) | High (Reagent cost) | Low |

| Ideal For | QC Release / Final Purity | Absolute Config Assignment | Quick Process Checks |

Workflow Visualization

The following diagram illustrates the logic flow for selecting the appropriate analytical technique based on the sample stage.

Figure 1: Analytical decision tree for chiral amino alcohols.

Detailed Experimental Protocols

The Gold Standard: Chiral HPLC Protocol

For (R)-2-amino-1-(4-nitrophenyl)ethanol, normal-phase chromatography on polysaccharide-based columns is the industry standard.[1]

Critical Mechanism: The amino group causes severe peak tailing on silica supports due to interaction with residual silanols. Diethylamine (DEA) must be added to the mobile phase to act as a competing base, sharpening the peak profile.[1]

Instrument Parameters

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate),

.[1] -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[2]

-

Flow Rate:

. -

Detection: UV @ 270 nm (Nitro aromatic

).[1] -

Temperature:

.

Step-by-Step Procedure

-

Preparation: Dissolve

of sample in -

Equilibration: Flush column with mobile phase for 30 minutes until baseline stabilizes.

-

Injection: Inject

. -

Integration: The (R)-enantiomer typically elutes second on AD-H columns (verify with standard). Calculate % ee using the formula:

[1]

Troubleshooting the HPLC Method

Figure 2: Troubleshooting logic for chiral HPLC of amino alcohols.

Data Interpretation & Pitfalls

Interpretation of Optical Rotation

While polarimetry is fast, it is notoriously unreliable for this specific class of compounds due to the Cotton Effect .[1]

-

Solvent Dependency: The specific rotation

can flip signs depending on whether the solvent is protic (Methanol) or aprotic (DCM).[1] -